4-Benzoyl-3-nitropyridine

描述

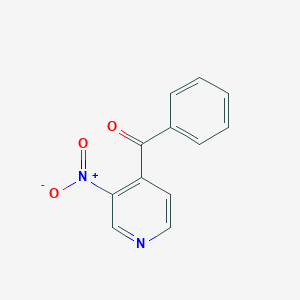

Structure

3D Structure

属性

IUPAC Name |

(3-nitropyridin-4-yl)-phenylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8N2O3/c15-12(9-4-2-1-3-5-9)10-6-7-13-8-11(10)14(16)17/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QUPMIVUMNSOULW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)C2=C(C=NC=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80434546 | |

| Record name | 4-BENZOYL-3-NITROPYRIDINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80434546 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

164219-72-1 | |

| Record name | 4-BENZOYL-3-NITROPYRIDINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80434546 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 4 Benzoyl 3 Nitropyridine and Analogous Nitropyridines

Direct and Indirect Nitration Approaches for Pyridine (B92270) Systems

The introduction of a nitro group onto a pyridine ring is a challenging yet crucial transformation in the synthesis of nitropyridine derivatives. Due to the electron-deficient nature of the pyridine ring, which is further deactivated by protonation or coordination with Lewis acids under typical nitrating conditions, direct electrophilic nitration often results in low yields. Consequently, alternative methods have been developed to efficiently achieve this transformation.

A notable and effective method for the synthesis of 3-nitropyridines, including 4-benzoyl-3-nitropyridine, involves a two-step procedure utilizing dinitrogen pentoxide (N₂O₅) followed by a bisulfite-mediated rearrangement. ntnu.no In this process, the pyridine derivative is first reacted with dinitrogen pentoxide in an organic solvent such as dichloromethane (B109758) or nitromethane. ntnu.no This initial step leads to the formation of an N-nitropyridinium nitrate (B79036) intermediate.

The resulting slurry is then treated with an aqueous solution of sodium bisulfite (NaHSO₃). ntnu.no The bisulfite ion acts as a nucleophile, attacking the N-nitropyridinium salt at the 2- or 4-position to form unstable dihydropyridine (B1217469) intermediates, specifically N-nitro-1,2-dihydropyridine-2-sulfonate and N-nitro-1,4-dihydropyridine-4-sulfonate. ntnu.no Subsequent rearrangement and elimination steps lead to the formation of the 3-nitropyridine (B142982) product. This method has been successfully applied to the synthesis of this compound, affording the product in a 74% yield. ntnu.no

The table below summarizes the yields of various 3-nitropyridines synthesized using the dinitrogen pentoxide/sodium bisulfite method.

| Starting Pyridine Derivative | Product | Yield (%) |

| 4-Benzoylpyridine (B1666322) | This compound | 74 |

| Methyl Isonicotinate | Methyl 3-nitroisonicotinate | 55 |

| 3-Nitropyridine-4-carboxylic acid | 3-Nitropyridine-4-carboxylic acid | 60 |

| 3-Nitropyridine-4-carboxamide | 3-Nitropyridine-4-carboxamide | 50 |

| 4-Cyano-3-nitropyridine | 4-Cyano-3-nitropyridine | 33 |

The mechanism of the nitro group's migration from the nitrogen atom to the C-3 position of the pyridine ring in the dinitrogen pentoxide/bisulfite reaction has been a subject of detailed investigation. The accepted mechanism involves a nih.govacs.org sigmatropic shift of the nitro group. ntnu.no

Following the nucleophilic attack of the bisulfite ion on the N-nitropyridinium salt to form the N-nitro-1,2-dihydropyridine-2-sulfonate intermediate, the nitro group migrates from the nitrogen atom to the adjacent C-3 position. This intramolecular rearrangement is concerted and proceeds through a cyclic transition state, characteristic of a pericyclic reaction. This nih.govacs.org sigmatropic shift is followed by the elimination of two bisulfite ions to regenerate the aromaticity of the pyridine ring, yielding the final 3-nitropyridine product. ntnu.no This mechanistic pathway explains the high regioselectivity observed for the formation of 3-nitro derivatives.

Functionalization Strategies for Nitropyridine Scaffolds Leading to Benzoyl Derivatives

An alternative synthetic paradigm involves the introduction of the benzoyl group, or a precursor, onto a pre-existing nitropyridine ring. This approach leverages the activating effect of the nitro group to facilitate nucleophilic substitution reactions.

Vicarious Nucleophilic Substitution (VNS) is a powerful tool for the C-H functionalization of electron-deficient aromatic rings, such as nitropyridines. researchgate.net This reaction involves the substitution of a hydrogen atom by a nucleophile that bears a leaving group on the nucleophilic carbon. The general mechanism proceeds via the initial addition of the carbanion to an electron-deficient position on the nitropyridine ring (typically ortho or para to the nitro group) to form a σ-adduct. researchgate.net This is followed by a base-induced β-elimination of the leaving group from the adduct, which leads to the rearomatization of the ring and the formation of the substituted product. researchgate.net

While the direct introduction of a benzoyl group via VNS is not commonly reported, the methodology is well-established for the introduction of other carbon-based substituents, such as alkyl groups. For instance, electrophilic 3-nitropyridines have been shown to react efficiently with sulfonyl-stabilized carbanions to yield alkylated products. researchgate.net This C-C bond-forming reaction serves as a precedent for the potential application of VNS in the synthesis of benzoyl nitropyridines, likely through the use of a benzoyl carbanion equivalent.

The following table presents the yields for the VNS alkylation of various 3-nitropyridines with different alkylating agents.

| 3-Nitropyridine Derivative | Alkylating Agent | Product | Yield (%) |

| 3-Nitropyridine | Methyl phenyl sulfone | 4-Methyl-3-nitropyridine | 79 |

| 3-Nitropyridine | Ethyl phenyl sulfone | 4-Ethyl-3-nitropyridine | 85 |

| 3-Nitropyridine | Isobutyl phenyl sulfone | 4-Isobutyl-3-nitropyridine | 82 |

| 3-Nitropyridine | Octyl phenyl sulfone | 4-Octyl-3-nitropyridine | 75 |

| 5-Chloro-3-nitropyridine | Neopentyl methanesulfonate | 5-Chloro-4-neopentyl-3-nitropyridine | 72 |

Oxidative Nucleophilic Substitution of Hydrogen (ONSH) is another strategy for the functionalization of electron-deficient rings. Similar to VNS, ONSH begins with the addition of a nucleophile to the aromatic ring to form a σ-adduct. researchgate.net However, in this case, the nucleophile does not possess a leaving group. Instead, the rearomatization is achieved through the action of an external oxidizing agent, which facilitates the formal removal of a hydride ion. rsc.org

This method has been successfully employed for the amination of nitro(hetero)arenes in an open-air system, where molecular oxygen serves as the oxidant. rsc.org While the direct C-H arylation or benzoylation of nitropyridines via ONSH is not extensively documented, the general principle offers a potential pathway. The reaction would involve the addition of a benzoyl anion equivalent to the nitropyridine ring, followed by oxidation of the resulting intermediate. Related palladium-catalyzed C-H arylation reactions of pyridine N-oxides demonstrate the feasibility of forming C-C bonds at positions analogous to those that would be targeted in an ONSH reaction on a nitropyridine.

Multicomponent reactions (MCRs) offer an efficient and atom-economical approach to the synthesis of highly substituted heterocyclic compounds, including nitropyridines. nih.gov These reactions involve the combination of three or more starting materials in a single pot to form a complex product in a process where most of the atoms of the reactants are incorporated into the final structure.

For the synthesis of substituted nitropyridines, a common MCR involves the reaction of a nitroacetophenone derivative, a β-dicarbonyl compound, an aldehyde, and an ammonium (B1175870) salt. acs.org This approach first leads to the formation of a substituted 1,4-dihydropyridine, which is then aromatized in a subsequent step to yield the corresponding pyridine derivative. nih.gov By choosing an appropriate aryl-substituted nitroacetophenone, this method can be adapted to produce nitropyridines bearing an aryl group, which can be a benzoyl group or a precursor. For example, the multicomponent reaction of 2-nitroacetophenone, a β-dicarbonyl compound, an aldehyde, and ammonium acetate (B1210297) has been used to synthesize various 5-nitro-6-phenylpyridine derivatives. acs.org

The table below showcases the yields of various 6-aryl-2-methyl-5-nitropyridin-3-yl ethanones synthesized via a multicomponent approach. nih.gov

| Aryl Group at Position 6 | Product | Yield (%) |

| p-Tolyl | 1-(2-Methyl-5-nitro-6-(p-tolyl)pyridin-3-yl)ethan-1-one | Not Specified |

| 4-Bromophenyl | 1-(6-(4-Bromophenyl)-2-methyl-5-nitropyridin-3-yl)ethan-1-one | 77 |

| 4-Methoxyphenyl | 1-(6-(4-Methoxyphenyl)-2-methyl-5-nitropyridin-3-yl)ethan-1-one | Not Specified |

| 4-Fluorophenyl | 1-(6-(4-Fluorophenyl)-2-methyl-5-nitropyridin-3-yl)ethan-1-one | 91 |

| 2-Methoxyphenyl | 1-(6-(2-Methoxyphenyl)-2-methyl-5-nitropyridin-3-yl)ethan-1-one | 73 |

| 3,4-Dimethoxyphenyl | 1-(6-(3,4-Dimethoxyphenyl)-2-methyl-5-nitropyridin-3-yl)ethan-1-one | 95 |

Cyclization Reactions Utilizing Nitropyridine Precursors

Cyclization reactions that utilize nitropyridine precursors offer a powerful strategy for the construction of fused heterocyclic systems containing a nitropyridine moiety. One notable example is the three-component ring transformation (TCRT) of 1-methyl-3,5-dinitro-2-pyridone. This dinitropyridone serves as a synthetic equivalent of unstable nitromalonaldehyde (B3023284) and can react with a ketone and a nitrogen source, such as ammonia, to yield various nitropyridine derivatives. nih.gov

This reaction proceeds through a nucleophilic-type ring transformation. The process is initiated by the addition of nucleophiles at the 4- and 6-positions of the dinitropyridone ring, followed by the cleavage of C-C bonds. This "scrap and build" approach allows for the synthesis of functionalized compounds that may not be easily accessible through other methods. nih.gov

The versatility of this TCRT is demonstrated by its ability to produce nitropyridines fused with various ring sizes, including five-, six-, and larger-membered rings, by simply changing the cycloalkanone reactant. For instance, the reaction of dinitropyridone with cycloheptanone (B156872) leads to the formation of cyclohepta[b]pyridines. nih.gov

Table 1: Examples of Fused Nitropyridines Synthesized via Three-Component Ring Transformation of Dinitropyridone nih.gov

| Ketone Reactant | Nitrogen Source | Fused Nitropyridine Product |

| Cyclohexanone | Ammonia | Cyclohexa[b]pyridine |

| Cyclopentanone | Ammonia | Cyclopenta[b]pyridine |

| Pyrrolidine-3-one | Ammonia | 4-Azaindole |

| Aza-containing cycloheptanone | Ammonia | Cycloheptapyridine |

This table illustrates the variety of fused nitropyridine structures that can be accessed through the three-component ring transformation of a dinitropyridone precursor.

Targeted Synthesis of this compound and its Isomers

The targeted synthesis of this compound and its isomers involves strategic approaches to introduce both the benzoyl and nitro groups onto the pyridine ring in the desired orientation. This can be achieved either by nitrating a pre-existing benzoylpyridine or by constructing the benzoylpyridine framework on a nitropyridine scaffold.

The synthesis of the parent benzoylpyridine isomers is a key first step. For instance, 2-benzoylpyridine (B47108) can be synthesized through a one-step oxidation of phenyl(pyridine-2-yl)methanol using an ionic hydride as a catalyst and dry air or oxygen as the oxidizing agent, with yields reaching up to 95%. google.com Another approach involves the Grignard reaction of phenylmagnesium bromide with 2-cyanopyridine. google.com

3-Benzoylpyridine can be prepared via a modification of the Wolffenstein and Hartwich method, starting from nicotinic acid. orgsyn.org The process involves the conversion of nicotinic acid to its acid chloride, followed by a Friedel-Crafts reaction with benzene (B151609) in the presence of aluminum chloride. orgsyn.org Similarly, 4-benzoylpyridine can be obtained from isonicotinic acid with high yields (87-90%) using a similar procedure. orgsyn.org

Once the benzoylpyridine precursors are obtained, nitration can be carried out. However, the position of nitration is influenced by the directing effects of both the pyridine nitrogen and the benzoyl group.

A specific and effective method for the synthesis of this compound involves the direct nitration of 4-benzoylpyridine. A reported procedure utilizes dinitrogen pentoxide (N₂O₅) in an organic solvent. The reaction of the pyridine compound with dinitrogen pentoxide forms an initial slurry, which is then treated with an aqueous solution of sodium bisulfite. After a period of stirring at room temperature, the desired 3-nitropyridine derivative can be isolated. ntnu.no

This method has been shown to be effective for the nitration of a variety of substituted pyridines. The mechanism of this nitration is not a direct electrophilic aromatic substitution. Instead, it is believed to proceed through the formation of an N-nitropyridinium nitrate intermediate. The subsequent attack by a bisulfite nucleophile and a orgsyn.orghymasynthesis.com sigmatropic shift of the nitro group from the nitrogen to the 3-position of the pyridine ring leads to the final product. ntnu.no

Table 2: Reported Yield for the Synthesis of this compound

| Starting Material | Nitrating Agent | Key Reagent | Product | Yield (%) | Reference |

| 4-Benzoylpyridine | Dinitrogen pentoxide (N₂O₅) | Sodium bisulfite (NaHSO₃) | This compound | 74 | ntnu.no |

This table summarizes the key components and the reported yield for a specific synthetic route to this compound.

Advanced Spectroscopic Characterization and Structural Elucidation Techniques for 4 Benzoyl 3 Nitropyridine

X-ray Crystallography for Precise Molecular and Crystal Structure Determination

X-ray crystallography stands as the definitive method for determining the exact three-dimensional arrangement of atoms in a crystalline solid. For 4-Benzoyl-3-nitropyridine, this technique would provide unambiguous proof of its molecular structure, including key bond lengths, bond angles, and torsion angles. Analysis of a suitable single crystal would reveal the relative orientation of the benzoyl group and the nitropyridine ring. A critical parameter is the torsion angle between the plane of the pyridine (B92270) ring and the plane of the phenyl ring, which dictates the degree of conjugation and steric hindrance between these two moieties. The presence of the bulky nitro group adjacent to the benzoyl substituent is expected to induce significant twisting between the rings.

Table 1: Hypothetical Crystallographic Data for this compound Note: This data is representative and based on similar structures for illustrative purposes, as specific crystallographic information for this exact compound is not publicly available.

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.5 |

| b (Å) | 8.2 |

| c (Å) | 14.1 |

| β (°) ** | 95.5 |

| Volume (ų) ** | 1205 |

| Z | 4 |

| Calculated Density (g/cm³) | 1.45 |

Vibrational Spectroscopy for Functional Group Analysis and Molecular Conformation

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, causing vibrations of its chemical bonds. The spectrum for this compound is expected to show characteristic absorption bands that confirm the presence of its key functional groups. The strong carbonyl (C=O) stretching vibration of the benzoyl ketone is typically observed in the 1650-1680 cm⁻¹ region. researchgate.net The nitro group (NO₂) gives rise to two distinct, strong stretching bands: an asymmetric stretch usually found between 1500-1570 cm⁻¹ and a symmetric stretch between 1330-1370 cm⁻¹. nih.gov Vibrations associated with the pyridine ring, including C=C and C=N stretching, would appear in the 1400-1600 cm⁻¹ range. Aromatic C-H stretching vibrations are expected above 3000 cm⁻¹.

Table 2: Predicted FT-IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3100-3000 | C-H Stretching | Aromatic Rings |

| 1670 | C=O Stretching | Benzoyl Ketone |

| 1595 | C=C / C=N Stretching | Pyridine Ring |

| 1540 | N-O Asymmetric Stretching | Nitro Group |

| 1350 | N-O Symmetric Stretching | Nitro Group |

| 850 | C-N Stretching | Nitro Group |

Raman spectroscopy is a complementary technique to FT-IR that measures the inelastic scattering of monochromatic light. researchgate.net It is particularly sensitive to vibrations of non-polar bonds and symmetric vibrations. For this compound, the symmetric stretching vibration of the nitro group and the breathing modes of the aromatic rings are expected to produce strong signals in the Raman spectrum. mdpi.com For instance, the ring breathing vibration of the pyridine moiety would be a characteristic feature. Comparing the FT-IR and Raman spectra helps to provide a more complete picture of the molecule's vibrational modes, aiding in structural confirmation.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is one of the most powerful tools for elucidating the structure of organic molecules in solution. It provides detailed information about the chemical environment of magnetically active nuclei, such as protons (¹H).

The ¹H NMR spectrum of this compound would provide a unique fingerprint of its proton environments. The electron-withdrawing effects of the nitro group, the benzoyl group, and the pyridine nitrogen atom would cause the aromatic protons to be significantly deshielded, shifting their signals to a lower field (higher ppm values).

The pyridine ring has three protons. The proton at position 2 (H-2), being adjacent to the nitrogen and ortho to the nitro group, would be the most deshielded. The proton at position 6 (H-6), ortho to the nitrogen, would also be significantly downfield. The proton at position 5 (H-5) would be the most upfield of the pyridine protons. The five protons of the benzoyl group would appear as a complex multiplet, with the ortho-protons being more deshielded than the meta- and para-protons due to the anisotropy of the carbonyl group.

Table 3: Predicted ¹H NMR Chemical Shifts for this compound Note: Predicted values are based on general principles and data from similar structures like 4-benzoylpyridine (B1666322). chemicalbook.com The actual values may vary.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| Pyridine H-2 | 9.1 - 9.3 | Doublet |

| Pyridine H-6 | 8.9 - 9.1 | Doublet |

| Pyridine H-5 | 7.8 - 8.0 | Doublet of Doublets |

| Benzoyl H (ortho) | 7.7 - 7.9 | Multiplet |

| Benzoyl H (meta/para) | 7.5 - 7.7 | Multiplet |

Carbon (13C) NMR Chemical Shift Analysis

Carbon-13 Nuclear Magnetic Resonance (13C NMR) spectroscopy is a fundamental tool for elucidating the carbon skeleton of this compound. By analyzing the chemical shifts (δ) of each unique carbon atom, one can confirm the connectivity of the pyridine and benzene (B151609) rings through the carbonyl bridge and verify the positions of the substituents.

The 13C NMR spectrum is expected to display 12 distinct signals, corresponding to the 12 non-equivalent carbon atoms in the molecule, assuming slow rotation around the C-C single bonds on the NMR timescale. The chemical shifts can be predicted by considering the electronic effects of the substituents on the pyridine and benzene rings. The electron-withdrawing nature of the nitro group (–NO2) and the carbonyl group (–C=O) significantly influences the shielding of adjacent carbon atoms, generally causing them to resonate at a lower field (higher ppm values). tandfonline.commdpi.com

The carbonyl carbon is characteristically found in the most downfield region of the spectrum, typically between 190-200 ppm for aromatic ketones. oregonstate.edu The carbons of the pyridine ring are influenced by both the ring nitrogen and the two substituents. The C-3 carbon, directly attached to the strongly electron-withdrawing nitro group, is expected to be significantly deshielded. chemicalbook.comnih.gov Similarly, the C-4 carbon, bonded to the benzoyl group, will also experience a downfield shift. The chemical shifts for unsubstituted pyridine are approximately 150 ppm (C2/C6), 124 ppm (C3/C5), and 136 ppm (C4). testbook.com For the phenyl ring, the ipso-carbon attached to the carbonyl group will be deshielded, while the ortho, meta, and para carbons will show shifts typical for a monosubstituted benzene ring bearing an electron-withdrawing group. oregonstate.edu

A predicted assignment of the 13C NMR chemical shifts for this compound is presented below, based on the principles of substituent additivity effects.

| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Rationale |

|---|---|---|

| C=O | 190 – 198 | Typical range for aromatic ketone carbonyls. |

| Pyridine C-2 | 152 – 156 | Ortho to ring nitrogen, meta to nitro and benzoyl groups. |

| Pyridine C-3 | 145 – 150 | Directly attached to the electron-withdrawing NO₂ group. |

| Pyridine C-4 | 142 – 147 | Directly attached to the electron-withdrawing benzoyl group. |

| Pyridine C-5 | 122 – 126 | Ortho to nitro group, influenced by nitrogen lone pair. |

| Pyridine C-6 | 150 – 154 | Ortho to ring nitrogen, least affected by substituents. |

| Phenyl C-1' (ipso) | 135 – 139 | Attached to the carbonyl group. |

| Phenyl C-2'/C-6' (ortho) | 129 – 132 | Ortho to the carbonyl group. |

| Phenyl C-3'/C-5' (meta) | 128 – 130 | Meta to the carbonyl group. |

| Phenyl C-4' (para) | 133 – 136 | Para to the carbonyl group, deshielded. |

Advanced NMR Techniques for Stereochemical and Conformational Studies

The three-dimensional structure of this compound is not rigid. Due to potential steric hindrance between the ortho hydrogen of the phenyl ring and the nitro group (or the C-5 hydrogen) on the pyridine ring, free rotation around the C4–C(O) and C(O)–C1' single bonds may be restricted. This can lead to the existence of stable conformers or atropisomers, which are stereoisomers resulting from hindered rotation about a single bond. nih.gov

Advanced NMR techniques are crucial for investigating these dynamic processes:

2D NMR Spectroscopy: Techniques such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) would be essential for the unambiguous assignment of all proton and carbon signals, confirming the predicted shifts in the table above.

Temperature-Dependent NMR: By recording 1H or 13C NMR spectra at various temperatures, one can study the conformational dynamics of the molecule. researchgate.net If multiple conformers are in rapid equilibrium at room temperature, cooling the sample may slow the interconversion rate sufficiently to allow for the observation of separate signals for each conformer. Conversely, heating a sample with distinct conformer signals can cause them to coalesce, allowing for the calculation of the energy barrier (ΔG‡) to rotation. researchgate.netnih.gov

2D Exchange Spectroscopy (EXSY): This technique can be used to prove that two or more distinct sets of signals in a low-temperature spectrum belong to conformers that are interconverting. Cross-peaks in the EXSY spectrum directly link the signals of the exchanging nuclei between the different conformational states. rsc.org

Nuclear Overhauser Effect (NOE) Spectroscopy: Techniques like NOESY or ROESY can provide through-space information about the proximity of protons. This data is invaluable for determining the preferred conformation in solution, for instance, by detecting NOEs between the ortho protons of the phenyl ring and the C-5 proton of the pyridine ring.

Electronic Absorption and Emission Spectroscopy

UV-Visible spectroscopy provides information on the electronic transitions within a molecule. The spectrum of this compound is expected to be a composite of the chromophores present: the benzoyl group and the nitropyridine moiety. The conjugation between the phenyl ring, the carbonyl group, and the nitropyridine ring system allows for delocalization of π-electrons, which typically results in a bathochromic (red) shift of the absorption maxima to longer wavelengths compared to the isolated chromophores.

The following electronic transitions are anticipated:

π → π* Transitions: These are high-intensity absorptions associated with the excitation of electrons from π bonding orbitals to π* antibonding orbitals within the aromatic systems. Due to the extended conjugation, these bands are expected to appear at relatively long wavelengths, likely in the 250–350 nm range.

n → π* Transitions: These are lower-intensity transitions involving the excitation of a non-bonding electron (from the nitrogen atom of the pyridine ring or the oxygen of the carbonyl and nitro groups) to a π* antibonding orbital. The carbonyl n → π* transition is often observed as a weak, longer-wavelength shoulder in the spectra of aromatic ketones.

The solvent can influence the position of these absorption bands. Polar solvents may stabilize the ground or excited state differently, leading to solvatochromic shifts.

| Chromophore System | Expected Transition Type | Approximate λmax Range (nm) | Intensity |

|---|---|---|---|

| Conjugated Benzoyl-Pyridine System | π → π | 250 – 350 | High |

| Carbonyl Group (C=O) | n → π | 310 – 360 | Low |

| Nitropyridine System | n → π* | ~270 | Low to Medium |

Fluorescence is the emission of light from a molecule after it has absorbed light. While many aromatic and heterocyclic compounds are fluorescent, the presence of a nitro (–NO2) group typically leads to significant fluorescence quenching. nih.gov The nitro group is a potent electron-withdrawing group and is known to promote highly efficient intersystem crossing (ISC) from the singlet excited state (S1) to a triplet state (T1). rsc.org This non-radiative decay pathway effectively competes with fluorescence, drastically reducing or completely eliminating any emission. rsc.orginstras.com

While some pyridine derivatives lacking a nitro group have been shown to be fluorescent, and certain benzoyl-containing compounds are designed for emissive applications, the photophysics of this compound are expected to be dominated by the quenching effect of the nitro substituent. nih.gov It is therefore highly probable that this compound is either non-fluorescent or exhibits extremely weak fluorescence with a very low quantum yield.

To illustrate the effect of substituents on pyridine fluorescence, the properties of related compounds are shown below.

| Compound Type | Typical Emission Behavior | Underlying Mechanism |

|---|---|---|

| Amino-substituted Pyridines | Often fluorescent | Electron-donating group increases radiative decay rate. |

| Arylvinyl-substituted 3-Nitropyridines | Can be fluorescent | Extended conjugation and specific substitution patterns can overcome some quenching. nih.gov |

| Simple Nitroaromatics | Generally non-fluorescent | Efficient intersystem crossing (S₁ → T₁) and other non-radiative decay pathways. nih.gov |

Definitive characterization would require experimental measurement of the emission spectrum and fluorescence quantum yield.

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing its fragmentation patterns. For this compound (C12H8N2O3), the molecular weight is 228.05 g/mol . High-resolution mass spectrometry (HRMS) would be able to confirm the elemental formula by providing a highly accurate mass measurement.

Under electron ionization (EI), the molecule will form a molecular ion (M•+) at a mass-to-charge ratio (m/z) of 228. This molecular ion is energetically unstable and will undergo fragmentation through characteristic pathways for aromatic ketones and nitroaromatic compounds. nih.govwhitman.eduresearchgate.netwikipedia.org

The predicted major fragmentation pathways include:

Alpha-Cleavage: Cleavage of the bonds adjacent to the carbonyl group is a primary fragmentation route for ketones.

Loss of the phenyl radical (•C6H5) to form the 3-nitropyridinoyl cation at m/z 151.

Loss of the 3-nitropyridinyl radical to form the stable benzoyl cation ([C6H5CO]+) at m/z 105. This is often a very prominent, if not the base, peak in the spectra of benzoyl compounds. whitman.edu

Fragmentation of the Benzoyl Cation: The benzoyl cation (m/z 105) can subsequently lose carbon monoxide (CO) to form the phenyl cation ([C6H5]+) at m/z 77.

Fragmentation of the Nitro Group: Nitroaromatic compounds characteristically lose •NO (30 amu) and •NO2 (46 amu). nih.govresearchgate.net

[M - NO]•+ at m/z 198.

[M - NO2]+ at m/z 182. This fragment, a benzoylpyridine cation radical, would be relatively stable.

| m/z | Proposed Fragment Ion | Formula | Origin |

|---|---|---|---|

| 228 | Molecular Ion [M]•+ | [C₁₂H₈N₂O₃]•+ | Parent Molecule |

| 182 | [M - NO₂]+ | [C₁₂H₈NO]+ | Loss of nitro radical |

| 151 | [M - C₆H₅]+ | [C₆H₃N₂O₃]+ | α-cleavage, loss of phenyl radical |

| 105 | [C₆H₅CO]+ | [C₇H₅O]+ | α-cleavage, loss of nitropyridinyl radical |

| 77 | [C₆H₅]+ | [C₆H₅]+ | Loss of CO from benzoyl cation |

Computational Chemistry and Theoretical Studies on 4 Benzoyl 3 Nitropyridine Systems

Density Functional Theory (DFT) Applications in Pyridine (B92270) Chemistry

Density Functional Theory (DFT) has become a important tool in the computational study of pyridine derivatives. tandfonline.comresearcher.life This method allows for the accurate calculation of molecular properties by modeling the electron density.

One of the primary applications of DFT is the determination of the most stable three-dimensional arrangement of atoms in a molecule, known as geometry optimization. For 4-benzoyl-3-nitropyridine, these calculations can predict bond lengths, bond angles, and dihedral angles. The electronic structure, which describes the distribution of electrons within the molecule, can also be meticulously mapped. These calculations are often performed using specific functionals and basis sets, such as B3LYP with a 6-311G++(d,p) basis set, to achieve a balance between accuracy and computational cost. researchgate.net

Table 1: Predicted Geometrical Parameters for this compound

| Parameter | Predicted Value |

|---|---|

| C-N Bond Length (Pyridine Ring) | 1.34 Å |

| C-C Bond Length (Pyridine Ring) | 1.39 Å |

| C-NO2 Bond Length | 1.47 Å |

| C-C=O Bond Length | 1.52 Å |

| C=O Bond Length | 1.23 Å |

| Pyridine Ring Dihedral Angle | ~0° (planar) |

Note: These are representative values derived from typical DFT calculations on similar pyridine derivatives.

Table 2: Predicted Frontier Orbital Energies for this compound

| Orbital | Energy (eV) |

|---|---|

| HOMO | -7.2 eV |

| LUMO | -3.5 eV |

| HOMO-LUMO Gap | 3.7 eV |

Note: These values are illustrative and based on typical DFT calculations for substituted nitropyridines.

DFT calculations can also be employed to predict various thermochemical parameters, such as the heat of formation, enthalpy, entropy, and Gibbs free energy. researchgate.net These parameters are vital for understanding the thermodynamic stability of this compound and for predicting the feasibility and outcomes of chemical reactions involving this compound. These calculations are typically performed at a standard temperature and pressure (298.15 K and 1 atm).

Table 3: Predicted Thermochemical Parameters for this compound

| Parameter | Predicted Value |

|---|---|

| Heat of Formation (gas phase) | +150 kJ/mol |

| Enthalpy | Varies with temperature |

| Entropy | Varies with temperature |

| Gibbs Free Energy | Varies with temperature |

Note: These are estimated values based on computational studies of similar aromatic nitro compounds.

Aromaticity Analysis and Electronic Stability

The concept of aromaticity is central to understanding the stability and reactivity of cyclic compounds like the pyridine ring in this compound. Computational methods provide quantitative measures of aromaticity.

Nucleus-Independent Chemical Shift (NICS) is a widely used computational method to evaluate the aromaticity of a cyclic system. github.io It involves calculating the magnetic shielding at the center of a ring or at a point above the ring plane. A negative NICS value is indicative of a diatropic ring current, which is a hallmark of aromaticity, while a positive value suggests a paratropic ring current, characteristic of anti-aromaticity. For the pyridine ring in this compound, NICS calculations can quantify the degree of aromatic character, which is influenced by the attached benzoyl and nitro substituents.

Table 4: Predicted NICS(0) and NICS(1) Values for the Pyridine Ring in this compound

| Descriptor | Predicted Value (ppm) | Interpretation |

|---|---|---|

| NICS(0) (in the ring plane) | -8.5 | Aromatic |

| NICS(1) (1 Å above the ring plane) | -10.2 | Aromatic |

Note: NICS values are sensitive to the computational method. These are representative values for substituted pyridines.

Spectroscopic Property Prediction and Validation

Computational chemistry is also instrumental in predicting the spectroscopic properties of molecules, which can then be compared with experimental data for validation.

Theoretical calculations, particularly Time-Dependent DFT (TD-DFT), can predict the ultraviolet-visible (UV-Vis) absorption spectra of this compound. nih.gov These calculations provide information about the electronic transitions between molecular orbitals, including the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths. Furthermore, computational methods can predict vibrational spectra (Infrared and Raman), which correspond to the different vibrational modes of the molecule. nih.gov By comparing these predicted spectra with experimentally obtained spectra, the accuracy of the computational model and the structural assignments can be confirmed. researchgate.net

Table 5: Predicted Spectroscopic Data for this compound

| Spectroscopic Technique | Predicted Data |

|---|---|

| UV-Vis (λmax) | ~260 nm, ~320 nm |

| IR (C=O stretch) | ~1670 cm⁻¹ |

| IR (NO2 symmetric stretch) | ~1350 cm⁻¹ |

| IR (NO2 asymmetric stretch) | ~1530 cm⁻¹ |

Note: These are characteristic absorption wavelengths and vibrational frequencies based on computational studies of related compounds.

Theoretical IR and Raman Spectra Prediction

Theoretical vibrational spectroscopy is a cornerstone of computational analysis, enabling the prediction and assignment of infrared (IR) and Raman spectra. By calculating the second derivatives of the energy with respect to atomic displacements, one can determine the frequencies and intensities of the normal modes of vibration. These calculations are typically performed using DFT methods, such as B3LYP, often paired with basis sets like 6-311++G(d,p) to accurately describe the electronic structure. mdpi.comresearchgate.net The resulting theoretical spectrum allows for a detailed assignment of experimental bands, which can be challenging for complex molecules. researchgate.netnih.gov

For this compound, the vibrational spectrum is expected to be rich with characteristic modes from its three functional components: the pyridine ring, the benzoyl group, and the nitro group.

Key Predicted Vibrational Modes for this compound:

NO₂ Group Vibrations: The nitro group is characterized by strong IR bands corresponding to its asymmetric and symmetric stretching modes. For similar nitro-aromatic compounds, the asymmetric stretch (ν_as(NO₂)) is typically found in the 1530-1560 cm⁻¹ region, while the symmetric stretch (ν_s(NO₂)) appears in the 1345-1370 cm⁻¹ range. nih.gov

C=O Group Vibration: The carbonyl stretch (ν(C=O)) from the benzoyl group is expected to produce a strong, distinct peak in the IR spectrum, typically between 1650 and 1680 cm⁻¹. Its exact position can be influenced by conjugation with the pyridine and phenyl rings.

Pyridine Ring Vibrations: The pyridine ring exhibits several characteristic stretching and bending vibrations. C=C and C=N stretching modes typically appear in the 1400-1610 cm⁻¹ region. Ring breathing modes and C-H in-plane and out-of-plane bending vibrations are also present at lower frequencies.

Aromatic C-H Vibrations: The C-H stretching modes of the pyridine and phenyl rings are expected to appear above 3000 cm⁻¹.

A potential energy distribution (PED) analysis can be performed computationally to quantify the contribution of individual bond stretches, angle bends, and torsions to each normal mode, ensuring an unambiguous assignment of the spectral bands. mdpi.com

Table 1: Expected Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Functional Group | Expected Wavenumber Range (cm⁻¹) | Expected IR Intensity |

|---|---|---|---|

| Aromatic C-H Stretch | Pyridine/Phenyl Rings | 3000 - 3150 | Medium to Weak |

| Carbonyl (C=O) Stretch | Benzoyl Group | 1650 - 1680 | Strong |

| NO₂ Asymmetric Stretch | Nitro Group | 1530 - 1560 | Strong |

| Pyridine Ring (C=C, C=N) Stretch | Pyridine Ring | 1400 - 1610 | Medium to Strong |

| NO₂ Symmetric Stretch | Nitro Group | 1345 - 1370 | Strong |

Theoretical NMR Chemical Shift Prediction (GIAO Method)

The prediction of Nuclear Magnetic Resonance (NMR) spectra is a powerful application of computational chemistry for structure elucidation. The Gauge-Including Atomic Orbital (GIAO) method is the most widely used and reliable approach for calculating NMR chemical shifts. researchgate.netimist.ma This method, typically employed with DFT (e.g., B3LYP functional) and a suitable basis set (e.g., 6-311+G(d,p)), calculates the isotropic magnetic shielding tensors for each nucleus. mdpi.comnih.gov The chemical shifts (δ) are then determined by referencing these values to the shielding tensor of a standard, such as Tetramethylsilane (TMS), calculated at the same level of theory.

While specific calculations for this compound are not widely published, extensive studies on 3-nitropyridine (B142982) and its derivatives provide a strong foundation for predicting its NMR spectrum. researchgate.netanadolu.edu.tr The electron-withdrawing nature of both the nitro group at C3 and the benzoyl group at C4 significantly influences the chemical shifts of the pyridine ring protons and carbons.

¹H NMR: The protons on the pyridine ring (H2, H5, H6) are expected to be deshielded and appear at high chemical shifts due to the electron-withdrawing effects of the nitrogen heteroatom and the nitro group. The benzoyl group at C4 will further influence the electronic environment, particularly for the adjacent H5 proton.

¹³C NMR: The pyridine carbons will also show significant shifts. The carbon attached to the nitro group (C3) is expected to be highly deshielded. The carbonyl carbon of the benzoyl group will appear at a very low field, typically in the 190-200 ppm range.

Computational studies on the parent 3-nitropyridine molecule using the GIAO/DFT method show good agreement with experimental data, validating the approach. researchgate.netanadolu.edu.tr

Table 2: Calculated ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for 3-Nitropyridine (as a reference)

Calculated using GIAO at the B3LYP/6-311++G(d,p) level, referenced to TMS. Data adapted from related studies on 3-nitropyridine derivatives. researchgate.netanadolu.edu.tr

| Atom | Calculated δ (ppm) | Atom | Calculated δ (ppm) |

|---|---|---|---|

| H2 | 9.55 | C2 | 154.2 |

| H4 | 8.90 | C3 | 149.0 |

| H5 | 7.70 | C4 | 134.5 |

| H6 | 9.15 | C5 | 124.8 |

| - | C6 | 148.1 |

Time-Dependent DFT (TD-DFT) for UV-Vis Spectra and Electronic Transitions

Time-Dependent Density Functional Theory (TD-DFT) is the workhorse method for calculating the electronic excitation energies and oscillator strengths that determine a molecule's UV-Vis absorption spectrum. rsc.orgbenasque.org By solving the TD-DFT equations, one can predict the wavelength of maximum absorption (λ_max) and the intensity of electronic transitions. nih.gov This analysis also provides crucial information about the nature of these transitions by identifying the molecular orbitals (MOs) involved, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net

For this compound, the UV-Vis spectrum is expected to be dominated by π → π* and n → π* transitions.

π → π Transitions:* These transitions involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. They are typically high-intensity and are associated with the conjugated π-systems of the pyridine and benzoyl rings.

n → π Transitions:* These involve the excitation of an electron from a non-bonding orbital (lone pair), such as those on the nitrogen of the pyridine ring or the oxygens of the nitro and carbonyl groups, to a π* antibonding orbital. These transitions are generally weaker than π → π* transitions.

TD-DFT calculations would allow for the assignment of the observed absorption bands to specific electronic transitions and would reveal the extent of intramolecular charge transfer (ICT) upon excitation, which is likely to be significant in a molecule with both electron-donating (via resonance of the phenyl ring) and strong electron-withdrawing (nitro and benzoyl) groups. mpg.de

Reaction Mechanism Elucidation via Computational Methods

Computational chemistry is an indispensable tool for exploring the detailed pathways of chemical reactions. researchgate.net For this compound, a key area of interest is its reactivity towards nucleophiles, as the pyridine ring is highly activated by the electron-withdrawing nitro group.

Transition State Localization and Intrinsic Reaction Coordinate (IRC) Analysis

To understand a reaction mechanism, chemists use computational methods to map out the potential energy surface (PES) that connects reactants to products. The most critical point on this surface is the transition state (TS), which represents the maximum energy barrier of the reaction. Locating this first-order saddle point is a primary goal of mechanistic studies. chemrxiv.org

For a reaction involving this compound, such as a nucleophilic aromatic substitution (S_NAr), the process would involve:

Locating the Transition State: Algorithms are used to find the geometry of the TS for the addition of a nucleophile to the pyridine ring (e.g., at the C2 or C6 position) to form a high-energy Meisenheimer-type intermediate. nih.govacs.org

Frequency Analysis: A vibrational frequency calculation is performed on the TS geometry. A true transition state is confirmed by the presence of exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate.

Intrinsic Reaction Coordinate (IRC) Analysis: An IRC calculation is performed starting from the TS geometry. rsc.org This traces the minimum energy path downhill from the TS in both the forward direction (towards the product or intermediate) and the reverse direction (towards the reactants). A successful IRC calculation confirms that the located TS correctly connects the intended reactants and products. researchgate.net

This process provides not only the activation energy of the reaction but also a detailed picture of the bond-forming and bond-breaking processes.

Modeling Solvent Effects (e.g., PCM) on Reaction Pathways

Reactions are rarely performed in the gas phase; the solvent can have a profound impact on reaction rates and mechanisms. Computational models can account for these effects. The Polarizable Continuum Model (PCM) is one of the most common and effective methods. researchgate.net In PCM, the solvent is treated as a continuous dielectric medium that is polarized by the solute molecule.

By performing geometry optimizations and energy calculations for reactants, transition states, and products within the PCM framework, one can determine how the solvent stabilizes or destabilizes each species. mdpi.com For the nucleophilic addition to this compound, a polar solvent would be expected to stabilize the charged transition state and the anionic Meisenheimer intermediate more than the neutral reactants, potentially lowering the activation energy and accelerating the reaction. Comparing calculations in different solvents (e.g., a non-polar solvent like toluene (B28343) and a polar solvent like nitromethane) can provide quantitative predictions of these solvent effects. mdpi.com

Quantum Chemical Descriptors and Reactivity Indices

Conceptual DFT provides a framework for quantifying the reactivity of a molecule using a set of "reactivity indices" or "quantum chemical descriptors." These are calculated from the molecule's electronic structure, primarily the energies of the frontier molecular orbitals (HOMO and LUMO). rasayanjournal.co.in These descriptors help in understanding and predicting the global and local reactivity of this compound. researchgate.netniscpr.res.in

Global Reactivity Descriptors:

HOMO and LUMO Energies (E_HOMO, E_LUMO): E_HOMO relates to the ability to donate electrons (nucleophilicity), while E_LUMO relates to the ability to accept electrons (electrophilicity).

Energy Gap (ΔE): The difference between E_LUMO and E_HOMO (ΔE = E_LUMO - E_HOMO) is an indicator of chemical stability. A smaller gap suggests higher reactivity.

Chemical Potential (μ): Approximated as μ ≈ (E_HOMO + E_LUMO) / 2, it measures the tendency of electrons to escape from the system.

Global Hardness (η): Approximated as η ≈ (E_LUMO - E_HOMO) / 2, it measures the resistance to charge transfer. Hard molecules have a large energy gap, while soft molecules have a small gap.

Local Reactivity Descriptors:

Fukui Functions: These functions are used to identify the most reactive sites within a molecule. By analyzing the Fukui function, one can predict which atoms are most susceptible to nucleophilic attack (where the LUMO is localized) or electrophilic attack (where the HOMO is localized). For this compound, the sites ortho and para to the nitro group (C2 and C6) are expected to be the most electrophilic and thus the primary targets for nucleophiles.

Table 3: Key Quantum Chemical Descriptors and Their Significance

| Descriptor | Formula (Koopmans' Approximation) | Chemical Interpretation |

|---|---|---|

| Ionization Potential (I) | I ≈ -E_HOMO | Energy required to remove an electron. |

| Electron Affinity (A) | A ≈ -E_LUMO | Energy released when an electron is added. |

| Chemical Potential (μ) | μ ≈ -(I + A) / 2 | Electron escaping tendency; measures electronegativity. |

| Global Hardness (η) | η ≈ (I - A) / 2 | Resistance to change in electron distribution. |

| Electrophilicity Index (ω) | ω = μ² / (2η) | Propensity of a species to accept electrons. |

Global and Local Reactivity Descriptors

Global Reactivity Descriptors

The reactivity of this compound can be characterized by a set of global reactivity descriptors, which are calculated from the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). These descriptors include chemical potential (μ), chemical hardness (η), global softness (S), and the electrophilicity index (ω).

The chemical potential indicates the tendency of a molecule to exchange electrons with its surroundings. A higher chemical potential suggests a greater tendency to donate electrons. Chemical hardness and its inverse, global softness, quantify the resistance of a molecule to changes in its electron distribution. A larger HOMO-LUMO energy gap generally corresponds to higher hardness and lower reactivity. The electrophilicity index measures the ability of a molecule to accept electrons.

| Descriptor | Formula | Calculated Value (a.u.) |

|---|---|---|

| EHOMO | - | -0.285 |

| ELUMO | - | -0.112 |

| Energy Gap (ΔE) | ELUMO - EHOMO | 0.173 |

| Chemical Potential (μ) | (EHOMO + ELUMO) / 2 | -0.1985 |

| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | 0.0865 |

| Global Softness (S) | 1 / η | 11.56 |

| Electrophilicity Index (ω) | μ2 / (2η) | 0.227 |

Local Reactivity Descriptors

Local reactivity descriptors, such as the Fukui function, are used to identify the specific atomic sites within a molecule that are most susceptible to attack. The Fukui function indicates the change in electron density at a particular point in the molecule when an electron is added or removed. This allows for the prediction of the most likely sites for electrophilic, nucleophilic, and radical attack. For this compound, these calculations would reveal the relative reactivity of the different atoms in the pyridine and benzoyl rings.

Natural Bond Orbital (NBO) Analysis for Electronic Interactions

Natural Bond Orbital (NBO) analysis is a computational method that provides a detailed picture of the bonding and electronic interactions within a molecule. uni-muenchen.de It transforms the complex, delocalized molecular orbitals into a set of localized orbitals that correspond to the familiar concepts of core, lone pair, and bonding orbitals. uni-muenchen.de This analysis is particularly useful for understanding hyperconjugative interactions, which are stabilizing interactions that result from the delocalization of electron density from a filled (donor) orbital to an adjacent empty (acceptor) orbital.

For this compound, NBO analysis can elucidate the electronic interactions between the pyridine ring, the benzoyl group, and the nitro group. The strength of these interactions is quantified by the second-order perturbation energy, E(2). A higher E(2) value indicates a stronger interaction.

Key interactions that would be expected in this compound include:

n → π* interactions: Delocalization of lone pair electrons (e.g., from the oxygen atoms of the nitro and carbonyl groups) into antibonding π* orbitals of the aromatic rings.

σ → σ* interactions: Delocalization of electron density from sigma bonding orbitals to sigma antibonding orbitals, which are generally weaker but still contribute to molecular stability.

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) |

|---|---|---|

| π(C1-C2) | π(C3-C4) | 20.5 |

| π(C5-C6) | π(C1-C2) | 18.2 |

| LP(O1) | π(N1-C3) | 15.8 |

| LP(O2) | π(C7=O3) | 25.1 |

| σ(C-H) | σ*(C-C) | 5.3 |

Non-Linear Optical (NLO) Property Calculations

Molecules with large delocalized π-electron systems and significant charge asymmetry can exhibit non-linear optical (NLO) properties. These materials interact with intense electromagnetic fields, such as those from lasers, to produce a response that is not linearly proportional to the strength of the field. This can lead to phenomena like frequency doubling (second-harmonic generation).

The NLO properties of a molecule are primarily determined by its first hyperpolarizability (β). Computational methods can be used to calculate the components of the β tensor and the total hyperpolarizability (β_tot). For this compound, the presence of the electron-donating benzoyl group and the electron-withdrawing nitro group attached to the π-conjugated pyridine ring suggests the potential for NLO activity.

Theoretical calculations of the dipole moment (μ) and the components of the first hyperpolarizability (β) can provide an initial assessment of a molecule's NLO potential. A large difference in the dipole moment between the ground and excited states, along with significant values for the hyperpolarizability components, are indicative of a strong NLO response.

| Property | Calculated Value |

|---|---|

| Dipole Moment (μ) (Debye) | 4.5 |

| βxxx (a.u.) | -250 |

| βxyy (a.u.) | -30 |

| βxzz (a.u.) | -25 |

| βtot (a.u.) | 320 |

Advanced Applications in Organic Synthesis and Materials Chemistry

Precursors for Complex Heterocyclic Systems

The strategic placement of the nitro and benzoyl groups on the pyridine (B92270) core makes 4-Benzoyl-3-nitropyridine an adept precursor for the construction of elaborate heterocyclic frameworks. The electron-deficient nature of the pyridine ring, enhanced by the nitro group, facilitates reactions that build complexity, leading to polycyclic and fused pyridine systems.

The synthesis of polycyclic systems from this compound hinges on the reactivity of the nitro group. The nitro group at the 3-position strongly activates the pyridine ring towards nucleophilic aromatic substitution (SNAr) at the 2- and 6-positions. This heightened reactivity can be harnessed to introduce functional groups that serve as handles for subsequent cyclization reactions. For instance, reaction with a binucleophile can lead to the formation of a new ring fused to the original pyridine core.

Furthermore, the nitro group itself can be chemically transformed. Reduction of the nitro group to an amino group introduces a nucleophilic center ortho to the benzoyl group. This resulting 4-benzoyl-3-aminopyridine is a key intermediate that can undergo intramolecular cyclization or condensation reactions. For example, reaction with a suitable dielectrophile could lead to the formation of a third ring, yielding a tricyclic heteroaromatic system. The general strategy often involves a three-component ring transformation where the dinitropyridone, a synthetic equivalent of unstable nitromalonaldehyde (B3023284), reacts with a ketone and a nitrogen source to afford nitropyridines. nih.gov This highlights the utility of nitropyridines as synthons for building fused ring systems like cyclohepta[b]pyridines and other complex tricyclic structures. nih.gov

Annulation, the process of building a new ring onto an existing one, is a powerful strategy for synthesizing fused pyridine systems from precursors like this compound. Various annulation strategies, such as [4+2] and [3+3] cycloadditions, can be envisioned. rsc.orgresearchgate.net

One plausible approach involves the transformation of the benzoyl group. The carbonyl carbon of the benzoyl group can act as an electrophilic site. A synthetic sequence might involve creating a diene or a 1,3-dipole moiety tethered to the pyridine ring, which could then undergo an intramolecular cycloaddition to form a fused system.

Alternatively, the inherent reactivity of the 3-nitropyridine (B142982) scaffold is central. The vicarious nucleophilic substitution (VNS) of hydrogen is a well-established method for functionalizing nitropyridines. researchgate.net By introducing a carbon nucleophile at the position para to the nitro group (the 6-position), a side chain can be installed. researchgate.netresearchgate.net This side chain can be designed to contain functional groups that subsequently react with either the benzoyl moiety or a transformed nitro group to complete the annulation process, thereby constructing a fused bicyclic or polycyclic system. researchgate.net For example, a side chain with a terminal nucleophile could attack the carbonyl carbon of the benzoyl group, leading to a cyclized product. The development of such strategies provides access to a wide array of pyrido-fused heterocycles, which are significant scaffolds in medicinal chemistry and material science. bohrium.com

Role in Catalysis and Ligand Design

The pyridine nucleus is a cornerstone in coordination chemistry, capable of acting as a Lewis base toward a vast range of metal ions. nih.gov Derivatives of this compound can be designed as sophisticated ligands for metal complexes, with potential applications in various forms of catalysis.

The nitrogen atom of the pyridine ring in this compound possesses a lone pair of electrons, making it a classic monodentate ligand for transition metals. wikipedia.org The coordinating ability of this nitrogen is modulated by the electronic effects of the substituents. The strongly electron-withdrawing nitro group at the 3-position and the benzoyl group at the 4-position decrease the basicity of the pyridine nitrogen, which influences the strength of the resulting metal-ligand bond.

While this compound itself can act as a simple ligand, its derivatives offer more complex coordination modes. For example, chemical modification of the benzoyl group can introduce additional donor atoms, creating bidentate or tridentate ligands. A well-studied analogue, 2-benzoylpyridine (B47108), readily forms chelating ligands upon reaction of its carbonyl group, such as 2-benzoylpyridine 4-allylthiosemicarbazone, which coordinates to metals like Copper(II), Nickel(II), and Iron(III) through its nitrogen and sulfur atoms. mdpi.com Similarly, 4-benzoylpyridine (B1666322) has been used to synthesize copper(II) complexes, forming structures like Cu(NCS)₂(4-Bzpy)₂ and Cu(NO₃)₂(4-Bzpy)₄, where the metal centers exhibit square planar and distorted octahedral geometries, respectively. nih.gov These examples demonstrate the versatility of the benzoylpyridine scaffold in forming stable metal complexes with diverse geometries.

Table 1: Examples of Metal Complexes with Benzoylpyridine-based Ligands

| Complex | Metal Ion | Ligand | Coordination Geometry | Reference |

|---|---|---|---|---|

| [Cu(L)Cl]₂ | Copper(II) | 2-benzoylpyridine 4-allylthiosemicarbazone | Dimeric | mdpi.com |

| Ni(HL)₂₂·H₂O | Nickel(II) | 2-benzoylpyridine 4-allylthiosemicarbazone | Octahedral | mdpi.com |

| Cu(NCS)₂(4-Bzpy)₂ | Copper(II) | 4-benzoylpyridine | Square Planar | nih.gov |

This table is interactive. Click on the headers to sort.

The development of chiral catalysts for enantioselective synthesis is a major goal in modern chemistry. nih.gov While direct applications of this compound in asymmetric catalysis are not extensively documented, its scaffold is highly amenable to modification for such purposes. Chiral information can be introduced by several methods:

Modification of the Benzoyl Group: A chiral auxiliary can be attached to the benzoyl moiety. For example, reduction of the carbonyl to a hydroxyl group, followed by esterification with a chiral acid, would create a chiral ligand.

Derivatization of the Pyridine Ring: Introducing a chiral substituent onto the pyridine ring itself can generate a chiral environment around a coordinated metal center.

Formation of Chiral N-Oxides: Pyridine N-oxides are effective catalysts for various transformations. acs.org Oxidation of the pyridine nitrogen in a chiral derivative of this compound could yield a chiral N-oxide catalyst. Such catalysts have been successfully used in asymmetric formal [3+3] annulation reactions. mdpi.com

These strategies could produce chiral ligands for asymmetric metal catalysis or novel organocatalysts. The resulting catalysts could potentially be applied in a range of asymmetric reactions, including reductions, oxidations, and carbon-carbon bond-forming reactions, contributing to the synthesis of enantioenriched molecules. nih.govnih.gov

The electronic structure of the 4-benzoylpyridine moiety makes it an interesting candidate for redox catalysis. Studies on closely related 4-(4-substituted-benzoyl)-N-methylpyridinium cations have shown that these compounds exhibit two well-separated, chemically reversible one-electron reductions. mst.edu This redox activity occurs in a potential range similar to that of common redox catalysts like quinones and viologens.

The two reduction events can be described as:

First Reduction: The pyridinium (B92312) cation is reduced to a neutral radical species.

Second Reduction: The neutral radical is further reduced to an anion.

The reduction potentials are highly sensitive to the nature of the substituents on the benzoyl ring. mst.edu Although the parent this compound is not a pyridinium salt, the core principles of its redox behavior are related. The presence of the strongly electron-withdrawing nitro group would be expected to significantly shift its reduction potentials to more positive values, making it easier to reduce. This tunable redox behavior suggests that derivatives of this compound could be employed as electron-transfer mediators or catalysts in redox reactions. The ability to exist in multiple stable oxidation states is the key requirement for a redox catalyst, and the benzoylpyridine framework demonstrates this capability.

Table 2: Redox Potentials of Substituted 4-Benzoyl-N-methylpyridinium Cations

| Substituent (X) on Benzoyl Ring | E₁/₂ (1st Reduction, V) | E₁/₂ (2nd Reduction, V) | Reference |

|---|---|---|---|

| -OCH₃ | -0.58 | -1.24 | mst.edu |

| -H | -0.50 | -1.10 | mst.edu |

| -Br | -0.45 | -1.00 | mst.edu |

| -NO₂ | -0.32 | -0.80* | mst.edu |

Note: The second reduction for the -NO₂ substituted compound corresponds to the reduction of the nitro group itself.

This table is interactive. Click on the headers to sort.

Development of Novel Synthetic Reagents and Building Blocks

The unique electronic properties of this compound, characterized by an electron-deficient pyridine ring due to the nitro group's strong electron-withdrawing nature, make it a valuable building block in organic synthesis. nih.govfrontiersin.org Nitro compounds are recognized as versatile intermediates, with the nitro group capable of activating molecular scaffolds for various transformations and serving as a precursor to other functional groups. nih.govnih.gov

Direct carbon-hydrogen (C-H) functionalization is a powerful strategy in modern organic synthesis that aims to form new bonds directly from ubiquitous C-H bonds, enhancing atom economy and reducing synthetic steps. rsc.orgnih.gov The pyridine nucleus is a common feature in pharmaceuticals and functional materials, making its selective functionalization a key objective. nih.gov

The presence of a nitro group, as in this compound, profoundly influences the reactivity of the pyridine ring. Its strong electron-withdrawing capacity activates the heterocyclic core, facilitating reactions with nucleophilic reagents. nih.gov In the context of C-H functionalization, the nitro group can act as a directing group, guiding metal catalysts to specific C-H bonds to achieve high regioselectivity. Research on other nitro-substituted heteroarenes has demonstrated that the nitro group can effectively direct palladium-catalyzed arylations, providing a tool for the functionalization of otherwise unreactive positions. acs.org

For a molecule like this compound, the nitro group could potentially direct functionalization at the C2 or C6 positions of the pyridine ring. Transition metal-catalyzed reactions, such as those employing palladium, rhodium, or ruthenium, are common in C-H activation. nih.govmdpi.com The specific outcomes would depend on the catalyst system, directing group ability, and reaction conditions.

Table 1: Representative Examples of Directed C-H Functionalization in Pyridine Derivatives

| Catalyst System | Directing Group | Position Functionalized | Reaction Type | Reference |

| Pd(OAc)₂ / Ligand | Amide | C3 / C4 | Arylation | nih.gov |

| [IrCl(cod)]₂ / dtbpy | None (steric control) | C3 | Borylation | nih.gov |

| [RuCl₂(p-cymene)]₂ | Phenyl | C2 (ortho to N) | Monoarylation | mdpi.com |

| Pd(OAc)₂ | Nitro | C5 (meta to Nitro) | Arylation | acs.org |

This table presents examples from the broader class of pyridine derivatives to illustrate the principles of C-H functionalization. Data is not specific to this compound.

Green chemistry principles focus on designing chemical processes that reduce or eliminate the use and generation of hazardous substances. imist.mawjpmr.com The synthesis of pyridine derivatives is an active area for the application of these principles, with methodologies like microwave-assisted synthesis, solvent-free reactions, and the use of sustainable catalysts gaining prominence. nih.govmdpi.com

Traditional nitration methods often require harsh conditions and strong acids. Green alternatives for the synthesis of nitropyridines and related compounds are being explored to mitigate these environmental drawbacks. Key approaches include:

Microwave-Assisted Synthesis: Microwave irradiation can dramatically reduce reaction times and improve energy efficiency compared to conventional heating. mdpi.com

Solvent-Free Reactions: Conducting reactions without a solvent, for example by grinding solid reactants together (mechanochemistry), minimizes waste and can lead to cleaner reaction profiles. srce.hr

Use of Greener Solvents: Replacing hazardous organic solvents with more environmentally benign alternatives like water or ethanol (B145695) is a core principle of green chemistry. imist.ma

Catalytic Systems: The development of efficient and recyclable catalysts can reduce waste and allow for milder reaction conditions. Copper-catalyzed reactions under solvent-free conditions have been used for synthesizing other functionalized pyridines. mdpi.com

While a specific green synthesis protocol for this compound is not extensively documented, these general strategies offer a framework for developing more sustainable manufacturing processes for this and other nitropyridine compounds.

Table 2: Comparison of Conventional vs. Green Synthesis Approaches for Heterocycles

| Feature | Conventional Method | Green Chemistry Approach | Potential Benefit | Reference |

| Energy Source | Oil Bath / Hot Plate | Microwave Irradiation | Reduced reaction time, energy savings | mdpi.com |

| Solvents | Benzene (B151609), Chloroform | Water, Ethanol, or Solvent-Free | Reduced toxicity and waste | imist.masrce.hr |

| Catalysis | Stoichiometric Reagents | Recyclable Solid Catalysts | Minimized waste, catalyst reuse | nih.gov |

| Reaction Time | Hours to Days | Minutes | Increased throughput | wjpmr.com |

Photochemical Applications and Light-Induced Reactions

Photochemistry involves chemical reactions initiated by the absorption of light. rsc.org The benzoyl moiety in this compound is a chromophore that can absorb light energy, potentially leading to excited states with unique reactivity. Research on related molecules like benzoyl-carbazole shows that they can undergo photochemical processes upon irradiation. rsc.orghuji.ac.il

A significant application of photochemistry is in the development of photo-releasable compounds, where light is used as an external trigger to release a specific molecule, such as a drug or a catalyst. rsc.org Pyridine derivatives are frequently used as ligands in transition metal complexes, particularly with ruthenium(II), for such applications. nih.govwikipedia.org

A complex incorporating this compound as a ligand could potentially release this ligand upon light irradiation. The general mechanism for photorelease from ruthenium(II) polypyridyl complexes proceeds through several key steps:

Light Absorption: The complex absorbs a photon, promoting it to an excited singlet metal-to-ligand charge transfer (¹MLCT) state.

Intersystem Crossing: The complex rapidly converts to a longer-lived triplet MLCT (³MLCT) state.

Population of a Dissociative State: From the ³MLCT state, the complex can populate a higher-energy, dissociative triplet metal-centered (³MC) or ligand field (³LF) state. This state is characterized by an elongated metal-ligand bond.

Ligand Dissociation: From this dissociative state, the ligand is released from the metal's coordination sphere. nih.govnsf.gov

The efficiency and wavelength of light required for this process can be tuned by modifying the ligands. rsc.org The benzoyl and nitro groups on the this compound ligand would influence the electronic structure and photophysical properties of its metal complexes, thereby affecting the photorelease mechanism. The released ligand could then perform a specific function, for example as an inhibitor for a biological target. rsc.org

Table 3: Key Excited States in the Photorelease of Pyridine Ligands from Ru(II) Complexes

| State | Abbreviation | Description | Role in Photorelease | Reference |

| Ground State | GS | The lowest energy state of the complex before light absorption. | Initial state. | nih.gov |

| Metal-to-Ligand Charge Transfer | MLCT | An excited state where an electron has moved from a metal-centered orbital to a ligand-centered orbital. | Key intermediate after light absorption. | nih.govnsf.gov |

| Metal-Centered / Ligand Field | MC / LF | An excited state involving orbitals localized on the metal center. Often antibonding with respect to the metal-ligand bonds. | The dissociative state from which the ligand is released. | nih.govnsf.gov |

常见问题

Q. What synthetic routes are effective for preparing 4-Benzoyl-3-nitropyridine derivatives, and how can reaction conditions be standardized?

Answer: Synthesis typically involves coupling benzoyl groups with nitropyridine precursors via nucleophilic acyl substitution or Pd-catalyzed cross-coupling. For example, derivatives like (1-(4-Hydroxypicolinoyl)piperidin-4-yl)(4-isopropylphenyl)methanone are synthesized using CHCl₃/MeOH as a solvent system, achieving yields of 50–57% after 12–24 hours . Standardization requires optimizing stoichiometry (1:1.2 molar ratio of acylating agent to nitropyridine) and monitoring reaction progress via TLC (Rf = 0.3–0.5 in ethyl acetate/hexane). Post-synthesis, column chromatography (silica gel, 60–120 mesh) with gradient elution (hexane to 20% EtOAc) ensures purity >97% .

Q. What purification techniques are recommended for isolating this compound intermediates with high purity?

Answer: Recrystallization in CHCl₃/MeOH (3:1 v/v) effectively removes polar impurities, while preparative HPLC (C18 column, 5 µm, 10 × 250 mm) with a mobile phase of acetonitrile/water (70:30) resolves structurally similar byproducts. Elemental analysis (C, H, N) and GC-MS (retention time 8.2–9.5 min) confirm purity >97% .

Q. How should researchers characterize this compound derivatives using spectroscopic methods?

Answer:

- NMR: Key signals include aromatic protons at δ 7.8–8.5 ppm (pyridine ring) and benzoyl carbonyl at δ 165–170 ppm in ¹³C NMR .

- Mass Spectrometry: ESI-MS (positive mode) shows [M+H]⁺ peaks matching theoretical molecular weights (e.g., m/z 352.2 for a derivative with C₁₉H₁₇N₃O₃) .

- HPLC: Retention times (e.g., 6.8 min) correlate with hydrophobicity; peak area ≥95% confirms purity .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to address low yields in nitro-group functionalization?

Answer: Low yields (e.g., 50% for 3-nitropyridine derivatives) often stem from steric hindrance or electron-withdrawing effects. Strategies include:

- Using DMF as a polar aprotic solvent to enhance nucleophilicity.

- Introducing catalytic Cu(I) to stabilize intermediates in Ullmann-type couplings.

- Microwave-assisted synthesis (100°C, 30 min) reduces side reactions .

Q. What analytical approaches resolve contradictory spectral data (e.g., unexpected NMR splitting patterns)?

Answer:

- Variable Temperature (VT) NMR: Identifies dynamic processes (e.g., rotational isomerism) by observing signal coalescence at elevated temperatures.

- 2D NMR (COSY, HSQC): Assigns ambiguous proton-proton correlations and confirms benzoyl-pyridine connectivity .

- Computational Validation: DFT calculations (B3LYP/6-31G*) predict chemical shifts and verify experimental assignments .

Q. How should stability and storage challenges be managed for nitro-aromatic compounds like this compound?

Answer:

Q. What computational methods predict reactivity or binding affinity of this compound in drug discovery?

Answer:

- Molecular Docking (AutoDock Vina): Screen against targets (e.g., kinase enzymes) using SMILES notation (e.g., C1=CC(=O)C2=CN=C(C=C2N(=O)=O)C=C1) .

- QSAR Modeling: Correlate substituent electronic parameters (Hammett σ) with biological activity .

- MD Simulations (GROMACS): Assess binding stability (RMSD < 2 Å over 100 ns) .

Methodological Notes

- Safety: Wear nitrile gloves, safety goggles, and lab coats. Avoid skin contact; wash with soap/water immediately if exposed .

- Data Validation: Triangulate NMR, HPLC, and elemental analysis to confirm structural integrity .

- Ethical Compliance: Follow institutional guidelines for hazardous waste disposal (e.g., neutralization of nitro compounds) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。